4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid
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Overview
Description
The compound is a derivative of butyric acid, with a 3-fluoro-2-methylphenyl group attached to the fourth carbon . Butyric acid is a carboxylic acid and is often involved in the production of esters for various industrial applications.
Molecular Structure Analysis
The molecular structure would likely consist of a four-carbon backbone (butyric acid), with a 3-fluoro-2-methylphenyl group attached to the fourth carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling or protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 3-fluoro-2-methylphenyl group and the butyric acid moiety .Scientific Research Applications
Crystal Structure Analysis 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, a compound with structural similarities, has been analyzed for its crystal structure. The study revealed specific angles and hydrogen bonds forming a two-dimensional network, highlighting its potential for material science and crystallography applications (Nayak et al., 2013).
Neuroprotective Agent Synthesis Compounds structurally related to 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid have been synthesized as potent inhibitors of kynurenine-3-hydroxylase. This enzyme plays a crucial role in neurodegenerative diseases, suggesting potential applications in developing neuroprotective agents (Drysdale et al., 2000).
Anti-inflammatory and Analgesic Research Studies have synthesized derivatives of compounds related to 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid for potential use as anti-inflammatory and analgesic agents. The nature of the substituents in these compounds plays a significant role in their biological activities (Muralidharan et al., 2019).
Synthesis of Halogenated Derivatives Research on the synthesis of various halogenated derivatives of compounds like 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid has been conducted. These derivatives have potential applications in medicinal chemistry and organic synthesis (Jojima et al., 1979).
Chemical and Biological Activity Exploration Experimental and theoretical tools have been used to explore the detailed spectroscopic characteristics, chemical, and biological activity of related pyrone derivatives. This research aids in understanding the biological activities and potential pharmaceutical applications of these compounds (Al-Otaibi & Mary, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNCKXZNESNGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261646 |
Source
|
Record name | 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid | |
CAS RN |
951892-59-4 |
Source
|
Record name | 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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